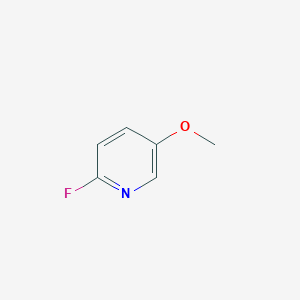

2-Fluoro-5-methoxypyridine

Vue d'ensemble

Description

2-Fluoro-5-methoxypyridine is a chemical compound that is part of the broader class of heterocyclic aromatic organic compounds known as pyridines. These compounds are characterized by a six-membered ring structure with one nitrogen atom and five carbon atoms. The specific substitution pattern of a fluorine atom at the second position and a methoxy group at the fifth position on the pyridine ring distinguishes 2-fluoro-5-methoxypyridine from other pyridine derivatives.

Synthesis Analysis

The synthesis of fluoropyridines, including compounds like 2-fluoro-5-methoxypyridine, can be achieved through fluorodenitration reactions. This process involves the use of tetrabutylammonium fluoride (TBAF) under mild conditions, which allows for the conversion of nitropyridines to their corresponding fluoropyridines without significant concern for the presence of water. The reaction is generally applicable to 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for efficient conversion .

Molecular Structure Analysis

Chemical Reactions Analysis

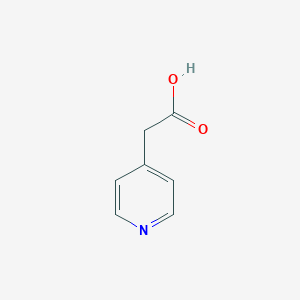

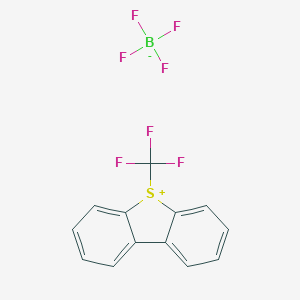

The chemical reactivity of 2-fluoro-5-methoxypyridine can be inferred from the reactions of similar compounds. For instance, the synthesis of various pyridine derivatives, including those with methoxy groups, can be achieved through reactions with different nucleophiles in the presence of tetrabutylammonium species . Additionally, the presence of a fluorine atom on the pyridine ring can influence the photophysical properties of the compound, as seen in the study of terpyridine-diphenylacetylene hybrids, where the fluorine atom plays a role in the intramolecular charge transfer processes .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-Fluoro-5-methoxypyridine is a versatile compound in synthetic chemistry, offering pathways to various fluorinated and methoxylated pyridines through selective reactions. It serves as a precursor in the synthesis of fluoropyridines via fluorodenitration reactions, where tetrabutylammonium fluoride (TBAF) mediates the conversion under mild conditions. This process is applicable to nitro-substituted pyridines, demonstrating the compound's role in introducing fluorine and methoxy groups into pyridine rings efficiently (Kuduk, Dipardo, & Bock, 2005).

Environmental Applications

In environmental science, 2-Fluoro-5-methoxypyridine derivatives have been explored for the electrochemical treatment of wastewater containing anticancer drugs. A study highlighted the use of a novel tubular porous electrode electrocatalytic reactor for degrading 5-Fluoro-2-Methoxypyrimidine in anticancer drug wastewater. The process showed significant removal of contaminants with low energy consumption, demonstrating the compound's potential in environmental remediation applications (Zhang et al., 2016).

Material Science and Fluorescent Chemosensors

2-Fluoro-5-methoxypyridine derivatives have been investigated for their photophysical properties and potential applications in material science and as fluorescent chemosensors. For example, the synthesis and photophysical evaluation of derivatives as highly emissive fluorophores in both solution and solid states have been reported. Such studies underscore the significance of these compounds in developing materials with specific optical properties for sensing and imaging applications (Hagimori et al., 2019).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, inhaled, or in contact with skin . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

2-fluoro-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c1-9-5-2-3-6(7)8-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZQZUAJEWXGQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597010 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-methoxypyridine | |

CAS RN |

136888-79-4 | |

| Record name | 2-Fluoro-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

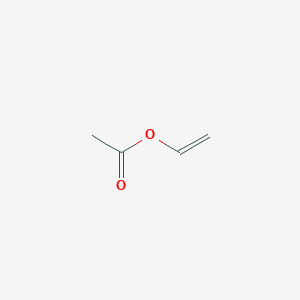

Synthesis routes and methods I

Procedure details

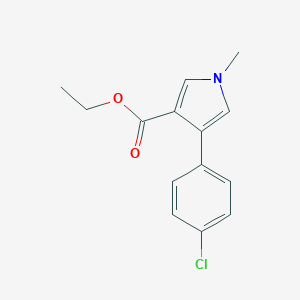

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-4-methyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine](/img/structure/B146074.png)

![5-methyl-7-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B146083.png)